
Phenylsilane-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylsilane-d3, also known as deuterated phenylsilane, is a deuterium-labeled compound with the chemical formula C6H5SiD3. It is a derivative of phenylsilane where the hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is commonly used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenylsilane-d3 can be synthesized through a multi-step process involving the deuteration of phenylsilane. One common method involves the reaction of phenylmagnesium bromide with deuterated silicon tetrachloride (SiD4) to form this compound. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
-
Grignard Reaction
Reactants: Phenylmagnesium bromide (PhMgBr) and deuterated silicon tetrachloride (SiD4).
Conditions: Inert atmosphere, typically under nitrogen or argon.
Reaction: [ \text{PhMgBr} + \text{SiD}_4 \rightarrow \text{PhSiD}_3 + \text{MgBrCl} ]
-
Reduction
Reactants: this compound can also be prepared by reducing phenylsilane with deuterium gas (D2) in the presence of a catalyst.
Conditions: Elevated temperature and pressure, with a suitable catalyst such as palladium on carbon (Pd/C).
Reaction: [ \text{PhSiH}_3 + 3\text{D}_2 \rightarrow \text{PhSiD}_3 + 3\text{H}_2 ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and catalysts is crucial to achieve the desired isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylsilane-d3 undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Reduction: Acts as a reducing agent in the presence of suitable catalysts.
Substitution: Nucleophilic substitution reactions where the silicon atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrosilylation: Typically involves catalysts such as platinum or rhodium complexes.
Reduction: Commonly uses catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Reagents such as alkyl halides or alcohols can be used under basic conditions.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.
Reduction: Formation of deuterated organic compounds.
Substitution: Formation of substituted phenylsilane derivatives.
Applications De Recherche Scientifique
Phenylsilane-d3 is widely used in scientific research due to its unique properties:
NMR Spectroscopy: Used as a deuterated solvent or internal standard in NMR studies to provide clear spectra without interference from hydrogen signals.
Isotopic Labeling: Employed in studies involving isotopic labeling to trace reaction pathways and mechanisms.
Catalysis: Acts as a reducing agent in catalytic reactions, particularly in the synthesis of deuterated compounds.
Material Science: Used in the development of advanced materials with specific isotopic compositions for enhanced properties.
Mécanisme D'action
The mechanism of action of phenylsilane-d3 in chemical reactions involves the transfer of deuterium atoms to substrates. In hydrosilylation reactions, the silicon-hydrogen (Si-D) bond is activated by a catalyst, facilitating the addition of the Si-D bond to unsaturated carbon-carbon bonds. In reduction reactions, this compound donates deuterium atoms to reduce substrates, forming deuterated products.
Comparaison Avec Des Composés Similaires
Phenylsilane-d3 can be compared with other deuterated silanes and non-deuterated phenylsilane:
Phenylsilane (C6H5SiH3): The non-deuterated counterpart, used in similar applications but lacks the isotopic labeling benefits.
Trimethylsilane-d3 (C3H9SiD3): Another deuterated silane, used in NMR spectroscopy and isotopic labeling.
Tetramethylsilane-d12 (C4D12Si): A fully deuterated silane, commonly used as an internal standard in NMR spectroscopy.
This compound is unique due to its specific isotopic labeling, making it particularly valuable in NMR spectroscopy and isotopic labeling studies.
Propriétés
Formule moléculaire |
C6H8Si |
|---|---|
Poids moléculaire |
111.23 g/mol |
Nom IUPAC |
trideuterio(phenyl)silane |
InChI |
InChI=1S/C6H8Si/c7-6-4-2-1-3-5-6/h1-5H,7H3/i7D3 |
Clé InChI |
PARWUHTVGZSQPD-UKDQJQFQSA-N |
SMILES isomérique |
[2H][Si]([2H])([2H])C1=CC=CC=C1 |
SMILES canonique |
C1=CC=C(C=C1)[SiH3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


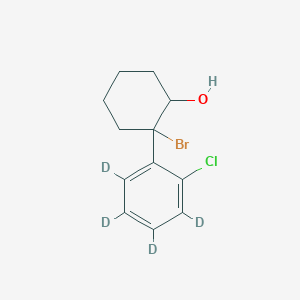
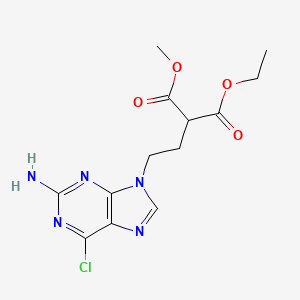

![1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde](/img/structure/B15293056.png)
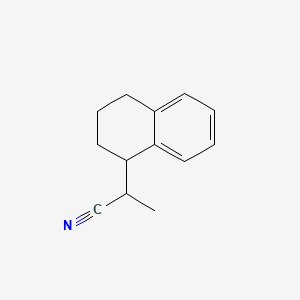
![(alphaS)-alpha-[(Phenylmethoxy)methyl][1,1'-biphenyl]-4-ethanol](/img/structure/B15293068.png)



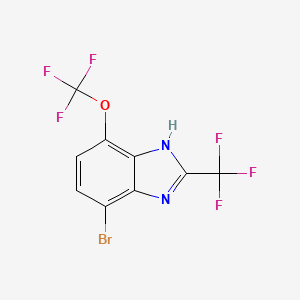

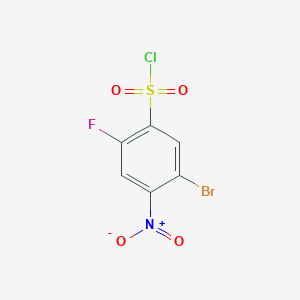
![(2R)-1-[(2S)-2-aminopropanoyl]-2-[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15293114.png)
![Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate](/img/structure/B15293115.png)
